

Penconazole: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Penconazol Hydroxide

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Introduction

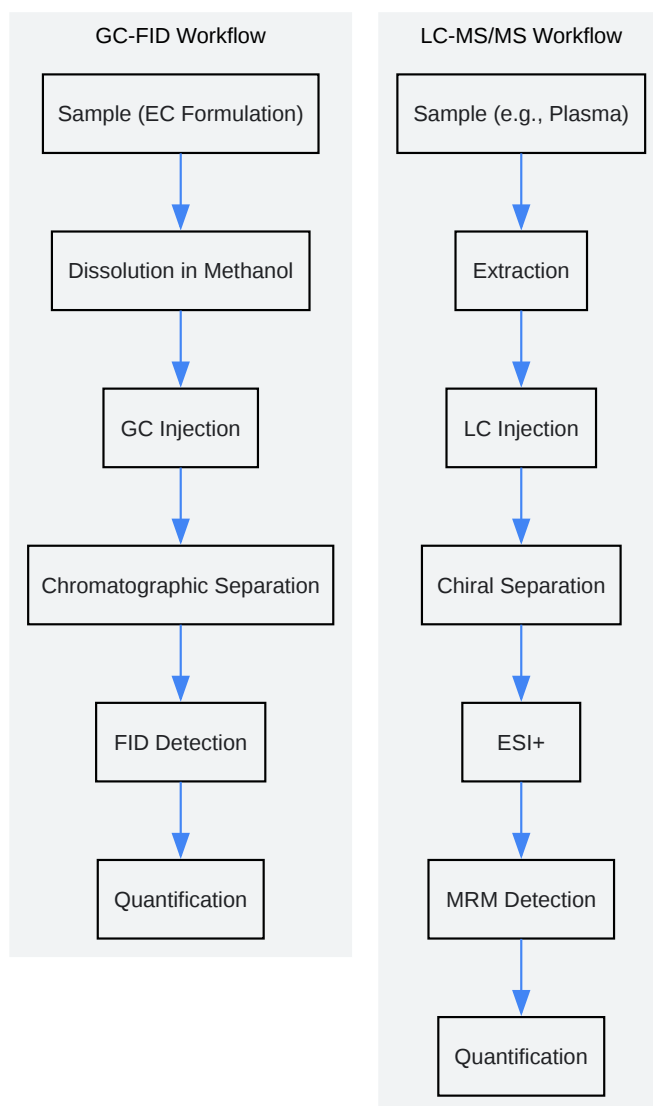
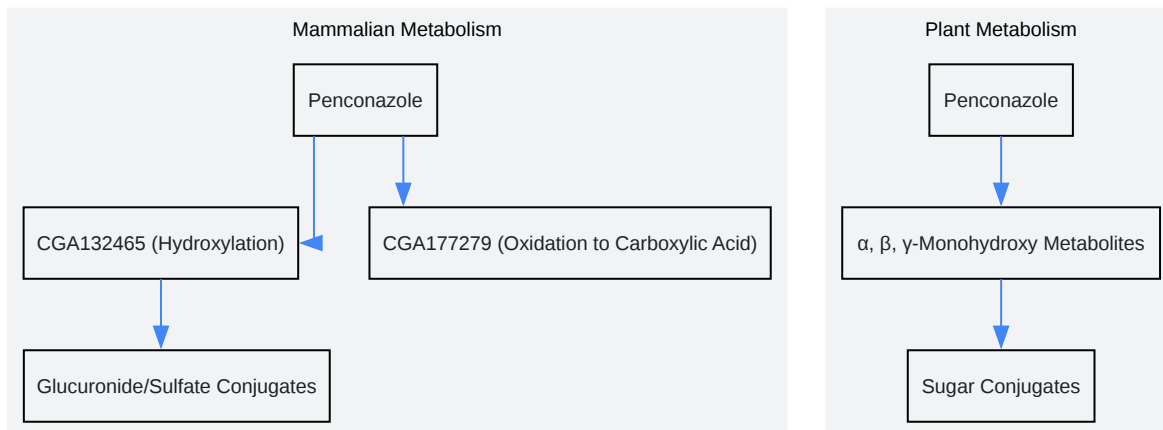
Penconazole is a systemic triazole fungicide widely utilized in agriculture to control a broad spectrum of fungal diseases, particularly powdery mildew, on various crops such as fruits and vegetables.[1][2][3] Its efficacy stems from its ability to disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis.[1][2][4] This document provides an in-depth technical overview of penconazole, encompassing its mechanism of action, metabolic pathways, toxicological profile, analytical methodologies, and synthesis. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Mechanism of Action

The primary mode of action of penconazole is the inhibition of sterol biosynthesis in fungi.[1][5][6] Specifically, it acts as a sterol demethylation inhibitor (DMI), targeting the C14-demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][7] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, thereby inhibiting fungal growth.[1]

Beyond its antifungal activity, studies have indicated that penconazole may exert neurotoxic effects in non-target organisms. In rats, exposure to penconazole has been shown to decrease

acetylcholinesterase (AChE) activity in the cerebrum and cerebellum and induce oxidative stress.[3][5][8]



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